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Compound of Interest

Compound Name: 2-Methoxydibenzofuran

Cat. No.: B1266467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxydibenzofuran, a significant heterocyclic compound relevant in medicinal chemistry
and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its
identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and 13C NMR spectra of 2-Methoxydibenzofuran provide detailed
information about its proton and carbon framework.

'H NMR Spectral Data

The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the 2-
Methoxydibenzofuran molecule. The chemical shifts () are reported in parts per million
(ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
Hpit) (3, Hz)

H-1 7.95 d 23

-3 7.08 dd 8.8,2.3

H-4 7.52 d 8.8

H-6 7.63 d 8.1

H-7 7.33 t 74

H-8 7.46 t 78

H-9 8.13 d 77

OCHs 3.92 s

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.
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Carbon Assignment Chemical Shift (3, ppm)
C-1 105.1
C-2 160.2
C-3 112.9
C-4 1215
C-4a 123.1
C-5a 129.2
C-6 121.0
C-7 122.9
C-8 127.3
C-9 111.8
C-9a 156.5
C-9b 124.7
OCHs 55.7

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Methoxydibenzofuran highlights the characteristic vibrational
frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin
film.
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Wavenumber (cm~?) Vibrational Mode Functional Group
3060-3000 C-H stretch Aromatic

2960-2850 C-H stretch -OCHs

1630-1600 C=C stretch Aromatic

1480-1440 C=C stretch Aromatic

1260-1200 C-O-C stretch Aryl ether

1150-1020 C-O stretch Methoxy group
880-750 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Methoxydibenzofuran provides
information about its molecular weight and fragmentation pattern, aiding in its structural
confirmation. The mass spectrum is characterized by a prominent molecular ion peak and
several fragment ions.

m/z Relative Intensity (%) Proposed Fragment
198 100 [M]* (Molecular lon)
183 40 [M - CHs]*

155 65 [M-CHs - COJ*

127 30 [CeH7O]*

102 15 [C7He]*

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy
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Instrumentation: A Bruker Avance Ill HD 500 MHz spectrometer (or equivalent) equipped with a
5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 2-Methoxydibenzofuran was dissolved in 0.6
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

IH NMR Acquisition:
e Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 20.5 ppm

13C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g., MestReNova,
TopSpin). Fourier transformation, phase correction, and baseline correction were applied.
Chemical shifts were referenced to the residual solvent peak of CDClIs (6 = 7.26 ppm for *H and
d = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid 2-Methoxydibenzofuran sample was placed
directly onto the diamond crystal of the uUATR accessory.

Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16

Data Format: Transmittance

Data Processing: The background spectrum was automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or equivalent).

Sample Introduction: The sample was introduced via a direct insertion probe or after separation
on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film thickness).

Mass Spectrometry Conditions:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-550
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Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak
and major fragment ions.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methoxydibenzofuran.

Compound Synthesis & Purification

Synthesis of 2-Methoxydibenzofuran

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic¢ Analysis
\

Y
IR Spec@ Mass Spectrometry

Data Processing & Interpretation

\J
NMR Spectroscopy
(1H, 13C)

A4 \
Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Baseline Correction, Peak Picking) (Identify Molecular lon, Fragmentation)

Structural Elucidation & Characterization

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxydibenzofuran: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266467#spectroscopic-data-of-2-
methoxydibenzofuran-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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